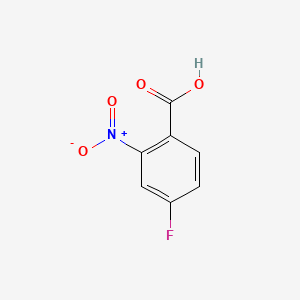

4-Fluoro-2-nitrobenzoic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-fluoro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUCXHMYRQUERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192585 | |

| Record name | 4-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-01-4 | |

| Record name | 4-Fluoro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Fluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its utility is intrinsically linked to its specific physical and chemical properties. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in its handling, characterization, and application.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below. These values are critical for its identification and for predicting its behavior in various chemical and physical processes.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNO₄ | [1] |

| Molecular Weight | 185.11 g/mol | |

| CAS Number | 394-01-4 | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 140-145 °C | |

| Boiling Point | 343.8 °C at 760 mmHg | |

| Density | 1.568 g/cm³ | [1] |

| Flash Point | 161.7 °C | [1] |

| Refractive Index | 1.588 | [1] |

| pKa (Predicted) | 2.14 ± 0.25 | [2] |

Solubility Profile

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end.[3]

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[4]

-

The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.[4]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Capillary Method):

-

A small amount of the liquid is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[5][6]

-

The apparatus is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Solubility Determination

Solubility tests are fundamental in characterizing an organic compound and can provide initial indications of the functional groups present.

Methodology:

-

To a small test tube, add approximately 25 mg of the solid compound.

-

Add 0.75 mL of the desired solvent (e.g., water, 5% NaOH, 5% HCl, ethanol) in portions, shaking vigorously after each addition.[8]

-

Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent.[9]

-

For water-insoluble compounds, solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[10]

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the acid is 50% dissociated.

Methodology (Potentiometric Titration):

-

A precise amount of the carboxylic acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

A calibrated pH electrode is immersed in the solution.[11]

-

A standardized solution of a strong base (e.g., NaOH) is added in small, measured increments.[12]

-

The pH of the solution is recorded after each addition of the base.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The equivalence point is the point of inflection on the curve. The volume of base at the half-equivalence point is determined, and the pH at this point is equal to the pKa of the acid.[13]

Logical and Experimental Workflows

The following diagrams illustrate logical workflows relevant to the study and application of this compound.

Caption: A workflow for the synthesis of this compound.

Caption: A logical workflow for the qualitative analysis of an organic acid.

References

- 1. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 2. chembk.com [chembk.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. byjus.com [byjus.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. www1.udel.edu [www1.udel.edu]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. web.williams.edu [web.williams.edu]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of 4-Fluoro-2-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-2-nitrobenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, qualitative solubility information, and a relevant chemical synthesis pathway.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. While one source indicates that the compound is soluble in methanol, numerical values (e.g., in g/100 mL or mol/L at a specified temperature) are not provided. The absence of this data highlights a gap in the available physicochemical characterization of this compound.

To address this, the following sections provide a detailed experimental protocol that researchers can employ to determine the solubility of this compound in solvents of interest.

Table 1: Qualitative and Comparative Solubility of Nitrobenzoic Acid Derivatives

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Methanol | Soluble | Not Specified |

| 2-Nitrobenzoic acid | Methanol | 42.72 g/100 mL | 10 |

| 3-Nitrobenzoic acid | Methanol | 47.34 g/100 mL | 10 |

| 4-Nitrobenzoic acid | Methanol | 9.6 g/100 mL | 10 |

| 4-Fluoro-3-nitrobenzoic acid | 95% Ethanol | 50 mg/mL | Not Specified |

Note: The data for nitrobenzoic acid isomers is provided for comparative purposes and to infer potential solubility trends.

Experimental Protocol for Solubility Determination

The following is a general and robust gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the dissolved solute in the supernatant no longer changes with time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the vial to remain undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The drying temperature should be well below the melting point of this compound (140-145 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once all the solvent has evaporated, cool the vial in a desiccator and weigh it to determine the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved solid / volume of solvent used to dissolve the solid) x 100

-

Synthesis of this compound

This compound is a valuable intermediate in organic synthesis. Understanding its preparation is crucial for its application in drug development and other research areas. A common synthetic route is the oxidation of 4-fluoro-2-nitrotoluene.

Caption: Synthetic pathway for this compound.

Another documented method for its synthesis involves the hydrolysis of 4-fluoro-2-nitro-benzonitrile.

Caption: Hydrolysis pathway to this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol section.

Caption: Workflow for gravimetric solubility determination.

A Comprehensive Technical Guide to 4-Fluoro-2-nitrobenzoic Acid: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-Fluoro-2-nitrobenzoic acid, a key intermediate in various synthetic processes. The document details its melting and boiling points, outlines the standard experimental methodologies for their determination, and presents a visual workflow of a common synthetic route.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The data for this compound are summarized below.

| Property | Value |

| Melting Point | 140-145 °C[1][2] or 130 °C[3] |

| Boiling Point | 343.8 °C at 760 mmHg[3] |

Note: Discrepancies in reported melting points can arise from variations in purity and experimental conditions.

Experimental Protocols

The following sections describe standardized, widely accepted methods for the determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] This assembly is then placed in a heating apparatus, such as a Thiele tube containing a high-boiling point oil (e.g., mineral oil) or a modern digital melting point apparatus with a heated metal block.

-

Heating: The heating medium is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[4]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range represents the melting point of the sample.[4] For pure compounds, this range is typically narrow (0.5-1.0 °C). A broader melting range often indicates the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method, also known as the Siwoloboff method, is a micro-scale technique suitable for determining the boiling point of small quantities of a substance.

Methodology:

-

Sample Preparation: A few milliliters of the liquid (if this compound were in a liquid state or dissolved in a high-boiling solvent) are placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[1][5]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube or aluminum block).[1][5]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon further heating, the liquid will begin to boil, and a rapid and continuous stream of bubbles will emerge from the capillary tip.[6]

-

Cooling and Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Synthesis Workflow

This compound can be synthesized via the oxidation of 4-fluoro-2-nitrotoluene. The following diagram illustrates the key steps in this synthetic pathway.

Caption: Synthesis of this compound from 4-Fluoro-2-nitrotoluene.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. byjus.com [byjus.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

Spectroscopic Profile of 4-Fluoro-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-nitrobenzoic acid (CAS No. 394-01-4). Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is based on spectral predictions from established chemical software and databases. These predictions offer valuable insights for compound identification, structural elucidation, and analytical method development.

Predicted Spectroscopic Data

The following sections summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 - 8.4 | dd | ~9.0, 5.5 | H-6 |

| ~7.8 - 8.0 | dd | ~9.0, 2.5 | H-5 |

| ~7.6 - 7.8 | ddd | ~9.0, 7.5, 2.5 | H-3 |

| ~11.0 - 13.0 | br s | - | COOH |

Disclaimer: Data is predicted and may not reflect experimental values precisely.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O |

| ~163.0 (d, ¹JCF ≈ 250 Hz) | C-4 |

| ~150.0 | C-2 |

| ~133.0 (d, ³JCF ≈ 10 Hz) | C-6 |

| ~125.0 (d, ⁴JCF ≈ 3 Hz) | C-1 |

| ~120.0 (d, ²JCF ≈ 25 Hz) | C-5 |

| ~115.0 (d, ²JCF ≈ 20 Hz) | C-3 |

Disclaimer: Data is predicted and may not reflect experimental values precisely.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, 1480 | Medium | C=C stretch (Aromatic ring) |

| ~1530, 1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1150 | Medium | C-F stretch |

| ~920 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

| ~850 | Medium | C-H out-of-plane bend |

Disclaimer: Data is predicted and may not reflect experimental values precisely.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 185 | High | [M]⁺ (Molecular Ion) |

| 168 | Medium | [M-OH]⁺ |

| 139 | High | [M-NO₂]⁺ |

| 111 | Medium | [M-NO₂-CO]⁺ |

| 94 | Medium | [C₆H₄F]⁺ |

Disclaimer: Data is predicted and may not reflect experimental values precisely. Fragmentation patterns can vary based on the ionization method and energy.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a solid aromatic carboxylic acid like this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrumentation:

-

Use a high-field Fourier Transform NMR (FT-NMR) spectrometer, typically operating at 300 MHz or higher for protons.

-

-

Data Acquisition:

-

Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and identify multiplicities and coupling constants.

-

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation:

-

Use a mass spectrometer, commonly coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. For direct infusion, a syringe pump can be used. Electron Ionization (EI) is a common method for volatile compounds.

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For EI, the standard electron energy is 70 eV.

-

The generated ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Unraveling the Enigma: The Mechanism of Action of 4-Fluoro-2-nitrobenzoic Acid in Insulin Signaling

This technical guide aims to address this knowledge gap by presenting the currently available information, highlighting the absence of detailed experimental data, and proposing hypothetical mechanisms and future research directions to elucidate the core actions of this compound.

Chemical and Physical Properties

A foundational understanding of a compound's structure is critical to postulating its biological activity.

| Property | Value | Reference |

| CAS Number | 394-01-4 | |

| Molecular Formula | C₇H₄FNO₄ | |

| Molecular Weight | 185.11 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 140-145 °C | |

| Solubility | Soluble in organic solvents |

Hypothetical Mechanisms of Enhanced Insulin Binding

In the absence of direct evidence, we can speculate on several plausible mechanisms by which 4-Fluoro-2-nitrobenzoic acid might enhance insulin binding to its receptor on adipocytes. These hypotheses are based on established principles of insulin receptor biology and pharmacology.

-

Allosteric Modulation of the Insulin Receptor: The compound could bind to an allosteric site on the insulin receptor, inducing a conformational change that increases the affinity of the primary binding site for insulin. This is a common mechanism for small molecule modulators of receptor function.

-

Inhibition of Insulin Receptor Dephosphorylation: The insulin receptor is activated by autophosphorylation upon insulin binding. Protein tyrosine phosphatases (PTPs), such as PTP1B, dephosphorylate the receptor, terminating the signal. This compound could potentially inhibit these phosphatases, prolonging the activated, phosphorylated state of the receptor and thereby appearing to "enhance" insulin's effect.

-

Alteration of the Cell Membrane Environment: The lipid composition of the cell membrane can influence the conformation and activity of transmembrane receptors. The compound might partition into the lipid bilayer, altering its physical properties in a way that favors a higher-affinity conformation of the insulin receptor.

-

Interaction with Insulin Directly: It is conceivable, though less likely for a small molecule, that it could bind to insulin itself, inducing a conformational change in the hormone that improves its binding to the receptor.

Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway, integrating a potential point of intervention for this compound based on the allosteric modulation hypothesis.

Caption: Hypothetical mechanism of this compound enhancing insulin signaling.

Proposed Experimental Protocols to Validate Mechanism of Action

To move from hypothesis to evidence, a structured experimental approach is necessary. The following outlines key experimental protocols that would be required to elucidate the mechanism of action of this compound.

Insulin Receptor Binding Assay

-

Objective: To quantify the effect of this compound on insulin binding to its receptor.

-

Methodology:

-

Culture a suitable adipocyte cell line (e.g., 3T3-L1).

-

Prepare cell lysates or isolated plasma membranes.

-

Incubate the membranes with a constant concentration of radiolabeled insulin (e.g., ¹²⁵I-insulin) and varying concentrations of this compound.

-

Separate bound from free radiolabeled insulin using filtration or precipitation methods.

-

Quantify the bound radioactivity using a gamma counter.

-

Perform saturation binding experiments in the presence and absence of the compound to determine changes in binding affinity (Kd) and receptor number (Bmax).

-

Insulin Receptor Phosphorylation Assay

-

Objective: To determine if this compound affects insulin-stimulated receptor autophosphorylation.

-

Methodology:

-

Treat cultured adipocytes with varying concentrations of this compound, followed by stimulation with a sub-maximal concentration of insulin.

-

Lyse the cells and immunoprecipitate the insulin receptor β-subunit.

-

Perform SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation.

-

Normalize the results to the total amount of insulin receptor protein.

-

Glucose Uptake Assay

-

Objective: To measure the downstream physiological effect on glucose transport.

-

Methodology:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Treat the cells with varying concentrations of this compound in the presence and absence of insulin.

-

Incubate the cells with a fluorescently-labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxyglucose.

-

Measure the intracellular fluorescence or radioactivity to quantify glucose uptake.

-

Use as a Synthetic Intermediate

While its direct biological mechanism of action remains to be fully elucidated, this compound is a well-documented and versatile intermediate in organic synthesis. It is frequently used in the preparation of various pharmaceutical compounds, particularly those containing a benzimidazole core. The fluorine and nitro groups offer multiple reaction sites for nucleophilic aromatic substitution and reduction, respectively, making it a valuable building block for creating complex molecules with potential therapeutic activities, such as antimicrobial and acetylcholinesterase inhibitory effects.

Future Directions and Conclusion

The assertion that this compound enhances insulin binding is an intriguing one that warrants rigorous scientific investigation. The lack of publicly available data highlights a significant opportunity for research in the field of diabetes and metabolic disease. Future studies should focus on systematically executing the experimental protocols outlined above to first confirm the claimed biological activity and then to dissect the underlying molecular mechanism. Such research would not only clarify the role of this specific compound but could also unveil novel strategies for modulating insulin receptor signaling. Until such studies are performed and published, the mechanism of action of this compound will remain a matter of speculation.

A Technical Guide to 4-Fluoro-2-nitrobenzoic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-Fluoro-2-nitrobenzoic acid, a key building block in medicinal chemistry and organic synthesis. We delve into its commercial availability from various suppliers, detail its physicochemical properties, and provide experimentally validated protocols for its use in the synthesis of valuable heterocyclic scaffolds.

Commercial Availability and Suppliers

This compound (CAS No. 394-01-4) is readily available from a range of chemical suppliers. The purity and available quantities vary, catering to both small-scale research and larger-scale development needs. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | Catalog Number |

| Sigma-Aldrich | ≥90% | Inquire | 394014 |

| TCI America | >98.0% (T) | 5g, 25g | F0737 |

| Biosynth | Not Specified | Inquire | FF70787 |

| Oakwood Chemical | 98% | 250mg, 1g, 5g, 25g | 009748 |

| Cleanchem Laboratories LLP | Not Specified | Inquire | Not Specified |

| Amerigo Scientific | ≥90% | Inquire | Not Specified |

| BLD Pharm | Not Specified | Inquire | 394-01-4 |

| TSEALINE | ≥98% | 1KG, 5KG, 25KG | Not Specified |

Note: Pricing information is often subject to quotation and may vary based on quantity and institutional agreements. It is recommended to contact the suppliers directly for the most up-to-date pricing.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNO₄ | |

| Molecular Weight | 185.11 g/mol | |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 140-145 °C | |

| Boiling Point | 343.8 °C | [2] |

| Density | 1.392 g/cm³ | [1] |

| Flash Point | 161.7 °C | [2] |

| Solubility | Soluble in many organic solvents. | |

| CAS Number | 394-01-4 | |

| EC Number | 206-890-9 |

Experimental Protocols

This compound is a versatile reagent, primarily utilized in the synthesis of heterocyclic compounds, which are prevalent scaffolds in numerous drug molecules. Below are detailed experimental protocols for the synthesis of benzimidazoles and quinoxalinones, common applications of this versatile building block.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. A common synthetic route involves the condensation of an ortho-phenylenediamine with a carboxylic acid. While direct use of this compound is less common for this specific transformation due to the nitro group, a closely related analog, 4-fluoro-3-nitrobenzoic acid, is often used to generate the necessary o-phenylenediamine precursor through reduction of the nitro group. The following protocol illustrates a general procedure that can be adapted.

Step 1: Reduction of the Nitro Group and Amidation (Illustrative)

A related compound, 4-fluoro-3-nitrobenzoic acid, can be used to synthesize the precursor for benzimidazoles. The nitro group is first reduced to an amine. This is followed by amidation and subsequent cyclization.

Step 2: Cyclization to form the Benzimidazole Ring

The synthesis of fluorinated benzimidazoles can be achieved through the cyclocondensation of a fluorinated o-phenylenediamine with a carboxylic acid or its derivative.

A general procedure for the synthesis of 2-substituted-5(6)-fluorobenzimidazoles involves the following steps:

-

A mixture of 4-fluoro-o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in 4N hydrochloric acid is heated at reflux for several hours.

-

The reaction mixture is then cooled to room temperature and neutralized with a solution of sodium hydroxide or ammonia.

-

The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Solid-Phase Synthesis of Quinoxalinone Derivatives

Quinoxalinones are another important class of nitrogen-containing heterocycles with diverse biological activities. This compound and its analogs are valuable starting materials for the solid-phase synthesis of quinoxalinone libraries, which is a powerful technique in drug discovery. A related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been successfully employed in this context.[3] The general strategy involves the immobilization of the benzoic acid on a solid support, followed by a series of reactions to construct the quinoxalinone ring.

Experimental Workflow for Solid-Phase Synthesis:

-

Immobilization: The carboxylic acid group of 4-chloro-2-fluoro-5-nitrobenzoic acid is attached to a Rink amide resin.

-

Nucleophilic Aromatic Substitution: The activated fluorine or chlorine atom is displaced by a primary amine.

-

Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent like tin(II) chloride.

-

Cyclization: The resulting diamine is cyclized with an α-ketoacid to form the quinoxalinone ring.

-

Cleavage from Resin: The final product is cleaved from the solid support using an acid, such as trifluoroacetic acid.

Signaling Pathways and Experimental Workflows

The utility of this compound as a synthetic building block can be visualized through experimental workflows. The following diagram, generated using the DOT language, illustrates a general synthetic pathway for the preparation of a substituted quinoxalinone, a common scaffold in drug development.

Conclusion

This compound is a commercially accessible and highly versatile building block for the synthesis of complex organic molecules, particularly heterocyclic compounds of medicinal importance. Its unique substitution pattern allows for a variety of chemical transformations, making it a valuable tool for researchers and professionals in the field of drug discovery and development. The information provided in this guide serves as a comprehensive resource for understanding its properties, sourcing, and application in key synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Fluoro-2-nitrobenzoic Acid

Introduction

4-Fluoro-2-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in the development of pharmaceutical agents. Its functional groups—a carboxylic acid, a nitro group, and a fluorine atom—provide multiple reaction sites for diverse chemical transformations. This document provides detailed experimental protocols for the synthesis of this compound, primarily focusing on the oxidation of 4-fluoro-2-nitrotoluene and the hydrolysis of 4-fluoro-2-nitrobenzonitrile.

Data Presentation

The following table summarizes the quantitative data from different reported methods for the synthesis of this compound.

| Starting Material | Oxidizing/Hydrolyzing Agent(s) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-Fluoro-2-nitrotoluene | Potassium Permanganate (KMnO4) | Water | 100 | 3 | 34 | [1] |

| 4-Fluoro-2-nitro-benzonitrile | Hydrobromic Acid (HBr, 48%) | Water | 130 | 6.5 | 81 | [1] |

| 2-Fluoro-4-nitrotoluene | Potassium Permanganate (KMnO4) / Tetrabutylammonium bromide | 1N NaOH | 95 | 12 | 73.7 | [2] |

| 2-Fluoro-4-nitrotoluene | Chromium(VI) oxide / Periodic acid | Acetonitrile | Exothermic | 1 | 81 | [2][3] |

Experimental Workflow

References

Using 4-Fluoro-2-nitrobenzoic acid as a building block in organic synthesis

Application Notes: 4-Fluoro-2-nitrobenzoic Acid in Organic Synthesis

Introduction

This compound (CAS No: 394-01-4, Molecular Formula: C₇H₄FNO₄) is a highly versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development.[1] Its chemical structure is characterized by a benzoic acid core substituted with a fluorine atom and a nitro group. The strong electron-withdrawing nature of the nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNA_r_), making it an excellent leaving group. Concurrently, the nitro group can be readily reduced to an amine, and the carboxylic acid moiety can undergo various transformations such as amidation and esterification. This trifunctional reactivity allows for the construction of complex molecular architectures and diverse heterocyclic scaffolds.

Application 1: Synthesis of Quinolone Scaffolds

A paramount application of this compound is in the synthesis of quinolone and fluoroquinolone derivatives, a class of broad-spectrum antibacterial agents.[2] The synthetic strategy typically involves a multi-step sequence that leverages the reactivity of all three functional groups to construct the bicyclic quinolone core. The process generally begins with the modification of the carboxylic acid, followed by nucleophilic displacement of the fluorine, reduction of the nitro group, and subsequent cyclization.

General Synthetic Workflow:

The transformation of this compound into a quinolone core follows a logical progression where each functional group is addressed sequentially. This workflow is a cornerstone for creating libraries of potential antibiotic candidates.

Protocol: Synthesis of a 7-Chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative (Illustrative)

This protocol is a representative example adapted from methodologies for synthesizing fluoroquinolone precursors.[3]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Diethyl malonate

-

Magnesium ethoxide

-

Triethylamine

-

An appropriate aniline (e.g., 4-chloroaniline)

-

Diphenyl ether

-

Anhydrous solvents (e.g., Toluene, Ethanol)

Experimental Procedure:

-

Acid Chloride Formation: this compound is converted to its corresponding acyl chloride by refluxing with an excess of thionyl chloride in an inert solvent like toluene. The excess thionyl chloride and solvent are removed under reduced pressure.

-

Condensation with Diethyl Malonate: The crude acyl chloride is reacted with diethyl malonate in the presence of a base such as magnesium ethoxide in an anhydrous solvent. This forms a β-keto ester intermediate.

-

Nucleophilic Aromatic Substitution (SNA_r_): The intermediate from step 2 is reacted with an aniline (e.g., 4-chloroaniline) in a high-boiling point solvent like ethanol, often with a catalytic amount of acid. The aniline displaces the activated fluorine atom.

-

Nitro Group Reduction: The resulting nitro compound is reduced to the corresponding aniline. Common methods include using iron powder in acidic medium (e.g., acetic acid or HCl) or catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst).

-

Thermal Cyclization (Gould-Jacobs Reaction): The amino-diester intermediate is heated in a high-boiling solvent such as diphenyl ether. This induces an intramolecular cyclization to form the quinolone ring system, followed by saponification and acidification to yield the carboxylic acid.[4]

| Step | Reactants | Key Reagents/Conditions | Product Type | Typical Yield (%) |

| 1 | This compound | SOCl₂, Toluene, Reflux | Acyl Chloride | >95 (crude) |

| 2 | Acyl Chloride, Diethyl malonate | Mg(OEt)₂, Anhydrous EtOH | β-keto ester | 70-85 |

| 3 | β-keto ester, Aniline | Triethylamine, EtOH, Reflux | Substituted β-keto ester | 60-80 |

| 4 | Nitro-compound | Fe / NH₄Cl or H₂, Pd/C | Amino-compound | 85-95 |

| 5 | Amino-compound | Diphenyl ether, ~250 °C | Quinolone Carboxylate | 65-75 |

Application 2: Synthesis of Benzoxazinones

This compound is also a valuable precursor for synthesizing heterocyclic structures like benzoxazinones.[5] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antioxidant properties.[6] The synthesis leverages the ortho-relationship of the carboxylic acid and the nitro group (which is later reduced to an amine).

Protocol: Synthesis of a 7-Nitro-2-Aryl-4H-benzo[d][2][8]oxazin-4-one

This protocol is based on the general synthesis of benzoxazinones from anthranilic acid derivatives.[6] The process starts with the reduction of this compound to 2-amino-4-fluorobenzoic acid, which then serves as the key intermediate.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Aroyl chloride (e.g., Benzoyl chloride)

-

Pyridine or Triethylamine

-

A dehydrating/cyclizing agent (e.g., Acetic anhydride, Cyanuric chloride)[7][8]

-

Solvents (e.g., Ethanol, Water, Chloroform)

Experimental Procedure:

-

Reduction of Nitro Group: A mixture of this compound, iron powder, and a catalytic amount of ammonium chloride is refluxed in an ethanol/water mixture. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered hot to remove iron salts, and the filtrate is concentrated. Acidification precipitates the product, 2-amino-4-fluorobenzoic acid.

-

Amide Formation: The resulting 2-amino-4-fluorobenzoic acid is dissolved in a suitable solvent (e.g., chloroform or pyridine) and cooled in an ice bath. An appropriate aroyl chloride (e.g., benzoyl chloride) is added dropwise. The reaction is stirred until completion to form the N-acylated anthranilic acid intermediate.

-

Cyclodehydration: The N-acylated intermediate is heated with a cyclizing agent like acetic anhydride or treated with cyanuric chloride/DMF to effect cyclodehydration, yielding the final benzoxazinone product.[7][8] The product is typically isolated by pouring the reaction mixture into water and collecting the precipitate.

| Step | Starting Material | Key Reagents/Conditions | Product | Typical Yield (%) |

| 1 | This compound | Fe, NH₄Cl, EtOH/H₂O, Reflux | 2-Amino-4-fluorobenzoic acid | 80-90 |

| 2 | 2-Amino-4-fluorobenzoic acid | Aroyl Chloride, Pyridine, 0°C to RT | N-Acyl Anthranilic Acid | 75-85 |

| 3 | N-Acyl Anthranilic Acid | Acetic Anhydride, Reflux | 2-Aryl-benzoxazin-4-one | 70-90 |

Logical Relationship of Derivatization:

The functional groups on this compound offer three distinct points for chemical modification, leading to a wide array of complex derivatives. This versatility makes it a powerful tool in combinatorial chemistry and drug discovery.

References

- 1. This compound | 394-01-4 | FF70787 [biosynth.com]

- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzoxazinone synthesis [organic-chemistry.org]

- 6. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Fluoro-2-nitrobenzoic Acid in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzoic acid is a versatile and highly valuable building block in synthetic organic and medicinal chemistry. Its unique trifunctional nature, featuring a carboxylic acid, a nitro group, and an activated fluorine atom, allows for a diverse range of chemical transformations. The fluorine atom, positioned ortho to the strongly electron-withdrawing nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr), making this reagent a cornerstone for the construction of a wide array of complex heterocyclic scaffolds. These heterocyclic compounds are of significant interest in drug discovery, with many exhibiting promising biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound as the starting material.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary reactivity of this compound in the synthesis of heterocyclic compounds lies in the nucleophilic aromatic substitution of the fluorine atom. The electron-withdrawing nitro group at the ortho position stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby facilitating the displacement of the fluoride ion. This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are pivotal for the subsequent cyclization steps to build the desired heterocyclic rings.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

I. Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of benzimidazoles from this compound involves a multi-step process, beginning with the substitution of the fluorine atom with an amine, followed by reduction of the nitro group and subsequent cyclization.

Experimental Protocol: Synthesis of 2-Aryl-6-fluorobenzimidazoles

This protocol outlines a one-pot synthesis of 2-aryl-6-fluorobenzimidazoles from a derivative of this compound. The initial SNAr reaction with an amine, followed by reduction and cyclization, is a common strategy.

Step 1: Nucleophilic Aromatic Substitution and Amide Formation (Conceptual)

Initially, the fluorine atom of this compound is displaced by an amine (e.g., ammonia or a primary amine). The resulting 4-amino-2-nitrobenzoic acid derivative can then be coupled with another amino compound to form the necessary precursor for benzimidazole synthesis.

Step 2: Reductive Cyclization

A more direct approach involves the reaction of a 4-fluoro-2-nitroaniline derivative (obtained from this compound via Curtius or a similar rearrangement) with an aldehyde in the presence of a reducing agent.

Materials and Reagents:

-

4-Fluoro-2-nitroaniline (or a derivative)

-

Aromatic aldehyde (e.g., p-tolualdehyde)

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-fluoro-2-nitroaniline (1.0 eq) and the aromatic aldehyde (1.1 eq) in a mixture of ethanol and water (2:1 v/v).

-

Heat the mixture to reflux (approximately 80-90 °C).

-

Once refluxing, add sodium dithionite (3.0-4.0 eq) portion-wise over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data

| Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Na₂S₂O₄ | Ethanol/Water | 5 | 85 |

| 4-Chlorobenzaldehyde | Na₂S₂O₄ | Ethanol/Water | 6 | 82 |

| 4-Methoxybenzaldehyde | Na₂S₂O₄ | Ethanol/Water | 5 | 88 |

Biological Activity and Signaling Pathway: Microtubule Inhibition

Certain benzimidazole derivatives synthesized through this methodology have demonstrated potent anticancer activity by targeting microtubule polymerization.[1][2][3][4] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Some benzimidazole derivatives act as microtubule-stabilizing agents, while others act as destabilizing agents.[3]

Caption: Signaling pathway of benzimidazole derivatives as microtubule targeting agents.

II. Synthesis of Quinazolinones

Quinazolinones are another important class of nitrogen-containing heterocyclic compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and anticonvulsant activities.[5][6] The synthesis of quinazolinones from this compound typically involves an initial SNAr reaction with an amine, followed by reduction of the nitro group to an aniline, and subsequent cyclization with a one-carbon source.

Experimental Protocol: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Step 1: Synthesis of N-Aryl-4-fluoro-2-nitrobenzamide

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

-

Add the desired primary amine (1.0 eq) and stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC), quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.

Step 2: Intramolecular Cyclization

-

The N-aryl-4-fluoro-2-nitrobenzamide can undergo cyclization through various methods. One common approach involves the reduction of the nitro group followed by reaction with an orthoformate.

-

Alternatively, an intramolecular SNAr reaction can be induced under basic conditions, where the amide nitrogen displaces the activated fluorine atom.

Quantitative Data

| Amine | Cyclization Conditions | Time (h) | Yield (%) |

| Aniline | Pd/C, H₂, then HC(OEt)₃ | 12 | 75 |

| Benzylamine | SnCl₂·2H₂O, then Ac₂O | 8 | 80 |

| Cyclohexylamine | Fe, AcOH, then Formamide | 10 | 78 |

Biological Activity and Signaling Pathway: PI3K/AKT Pathway Inhibition

Several quinazolinone derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[5] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

Caption: Inhibition of the PI3K/AKT signaling pathway by quinazolinone derivatives.

III. Synthesis of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[7] Their synthesis often involves the use of 2-aminobenzophenone precursors. This compound can be a starting point for the synthesis of these precursors.

Experimental Protocol: Synthesis of 1,4-Benzodiazepine-2,5-diones

Step 1: Synthesis of 2-(Amino acid)-5-fluoronitrobenzoic acid

-

Dissolve this compound (1.0 eq) and an amino acid methyl ester hydrochloride (1.2 eq) in a suitable solvent such as DMF.

-

Add a base like triethylamine (2.5 eq) and heat the mixture at 80-100 °C for 12-24 hours.

-

After cooling, pour the reaction mixture into water and acidify with HCl to precipitate the product.

-

Filter the solid, wash with water, and dry.

Step 2: Reductive Cyclization

-

The nitro group of the adduct from Step 1 is reduced to an amine using a standard reducing agent (e.g., SnCl₂·2H₂O or H₂/Pd-C).

-

The resulting diamine undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the benzodiazepine-2,5-dione ring system.

Quantitative Data

| Amino Acid Methyl Ester | Reaction Conditions (Step 1) | Yield (%) (Step 1) | Yield (%) (Step 2) |

| Glycine methyl ester | TEA, DMF, 90 °C, 18h | 85 | 80 |

| Alanine methyl ester | K₂CO₃, DMSO, 100 °C, 16h | 82 | 78 |

| Phenylalanine methyl ester | TEA, DMF, 90 °C, 20h | 80 | 75 |

Biological Activity and Signaling Pathway: GABAergic Neurotransmission

Benzodiazepines exert their pharmacological effects by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][8] They bind to a specific allosteric site on the GABAₐ receptor, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization.

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide range of medicinally important heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this starting material and to develop novel therapeutic agents. The ability to readily introduce diversity through the nucleophilic aromatic substitution reaction makes it an ideal scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs. Further exploration of the reaction conditions and the scope of nucleophiles will undoubtedly lead to the discovery of new heterocyclic systems with unique biological activities.

References

- 1. Design and development of promising benzimidazole-derived microtubule-stabilizing agents for anticancer therapy | Poster Board #3649 - American Chemical Society [acs.digitellinc.com]

- 2. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benzoinfo.com [benzoinfo.com]

- 8. ClinPGx [clinpgx.org]

Application of 4-Fluoro-2-nitrobenzoic Acid in the Synthesis of Kinase Inhibitors: A Medicinal Chemistry Perspective

Introduction: 4-Fluoro-2-nitrobenzoic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic scaffolds that form the core of various targeted therapeutic agents. Its strategic placement of fluoro and nitro groups on the benzoic acid ring allows for sequential and regioselective reactions, making it an ideal starting material for the construction of complex molecules, particularly kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of KRAS G12C and B-Raf inhibitors, two critical targets in oncology.

Case Study 1: Synthesis of Quinazoline-Based KRAS G12C Inhibitors

The quinazoline scaffold is a key pharmacophore in a number of approved and investigational drugs, including inhibitors of the KRAS G12C mutant protein. The synthesis of these inhibitors often commences with the construction of a functionalized quinazoline core, for which this compound serves as a crucial precursor.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-fluorobenzoic Acid from this compound

This initial step involves the reduction of the nitro group to an amine, which is essential for the subsequent cyclization to form the quinazolinone ring.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reduction: The flask is evacuated and backfilled with hydrogen gas. The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 2-amino-4-fluorobenzoic acid, which can be used in the next step without further purification.

Protocol 2: Synthesis of the Quinazolinone Core

The formation of the quinazolinone ring is a critical step, creating the central scaffold of the inhibitor.

-

Reaction Setup: A mixture of 2-amino-4-fluorobenzoic acid (1 equivalent) and formamide (excess) is heated at 150-160 °C for several hours.

-

Monitoring: The reaction is monitored by TLC.

-

Work-up: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the 7-fluoroquinazolin-4(3H)-one.

Protocol 3: Chlorination of the Quinazolinone Core

Activation of the 4-position of the quinazolinone is necessary for the subsequent nucleophilic aromatic substitution.

-

Reaction Setup: The 7-fluoroquinazolin-4(3H)-one (1 equivalent) is refluxed in an excess of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).

-

Monitoring: The reaction is monitored by TLC.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The residue is co-evaporated with toluene to remove residual SOCl₂, yielding the crude 4-chloro-7-fluoroquinazoline.

Protocol 4: Synthesis of the Final KRAS G12C Inhibitor

The final step involves the coupling of the quinazoline core with a side chain containing a reactive "warhead" that covalently binds to the cysteine residue of the KRAS G12C mutant.

-

Reaction Setup: The 4-chloro-7-fluoroquinazoline (1 equivalent) is dissolved in a suitable solvent such as isopropanol or DMF.

-

Coupling: The appropriate amine-containing side chain (e.g., a piperazine derivative with an acrylamide moiety) (1-1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) are added.

-

Reaction Conditions: The mixture is stirred at room temperature or heated depending on the reactivity of the amine.

-

Monitoring and Purification: The reaction is monitored by TLC. Upon completion, the product is purified by column chromatography on silica gel to yield the final KRAS G12C inhibitor.

Quantitative Data: In Vitro Activity of a Representative KRAS G12C Inhibitor

The following table summarizes the inhibitory activity of a representative quinazoline-based KRAS G12C inhibitor synthesized using a derivative of this compound.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Divarasib (GDC-6036) | KRAS G12C | Biochemical | <1 | - | [1] |

| KRAS G12C | Cell-based (pERK inhibition) | <10 | NCI-H358 (NSCLC) | [1] | |

| KRAS G12C | Cell Proliferation | <10 | NCI-H358 (NSCLC) | [1] |

Visualizations

Caption: RAS-RAF-MEK-ERK Signaling Pathway and Inhibition.

Caption: Synthesis workflow for KRAS G12C inhibitors.

Case Study 2: Synthesis of 4-Anilinoquinazoline B-Raf Inhibitors

4-Anilinoquinazolines are a well-established class of kinase inhibitors. While often associated with EGFR inhibition, derivatives of this scaffold have also been developed as potent inhibitors of the B-Raf kinase, particularly the V600E mutant, which is prevalent in melanoma.

Experimental Protocols

The initial steps for the synthesis of the 4-chloro-7-fluoroquinazoline intermediate are identical to those described in Protocols 1-3 for the KRAS inhibitors. The key differentiating step is the final nucleophilic aromatic substitution with a substituted aniline.

Protocol 5: Synthesis of 4-Anilinoquinazoline B-Raf Inhibitors

-

Reaction Setup: In a sealed tube or microwave vial, combine 4-chloro-7-fluoroquinazoline (1 equivalent), the desired substituted aniline (e.g., 3-ethynylaniline) (1-1.2 equivalents), and a suitable solvent such as 2-propanol or n-butanol.

-

Reaction Conditions: The reaction mixture is heated under microwave irradiation (e.g., 120-150 °C for 15-30 minutes) or conventional heating until the reaction is complete as monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with aqueous sodium bicarbonate and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final 4-anilinoquinazoline B-Raf inhibitor.

Quantitative Data: In Vitro Activity of a Representative 4-Anilinoquinazoline B-Raf Inhibitor

The following table presents the inhibitory activity of a representative 4-anilinoquinazoline derivative against B-Raf and other kinases.

| Compound | Target Kinase | IC50 (nM) | Cell Line (Proliferation Assay) | IC50 (nM) | Reference |

| Compound 9m | B-Raf | 57 | A375 (Melanoma, B-Raf V600E) | >10,000 | [2] |

| B-Raf V600E | 51 | [2] | |||

| C-Raf | 1000 | [2] | |||

| EGFR | 73 | [2] | |||

| VEGFR2 | 7 | [2] |

Note: The high cellular IC50 for A375 cells despite potent enzymatic inhibition suggests potential issues with cell permeability or efflux.

Visualizations

Caption: B-Raf Signaling Pathway in Melanoma and Inhibition.

Caption: Synthesis workflow for 4-anilinoquinazoline B-Raf inhibitors.

This compound is a valuable and versatile starting material in medicinal chemistry for the synthesis of potent and selective kinase inhibitors. The protocols and data presented herein demonstrate its utility in constructing the quinazoline core, a privileged scaffold for targeting oncogenic kinases such as KRAS G12C and B-Raf. The ability to readily functionalize the quinazoline ring allows for the generation of diverse libraries of compounds for structure-activity relationship studies and the development of novel cancer therapeutics. Researchers and drug development professionals can leverage the methodologies outlined in these application notes to advance their discovery programs.

References

Application Notes and Protocols for the Derivatization of 4-Fluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Fluoro-2-nitrobenzoic acid. This versatile building block offers multiple reaction sites, allowing for a variety of chemical transformations, including esterification and amidation of the carboxylic acid group, and nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. These derivatizations are crucial for the synthesis of novel compounds in medicinal chemistry and materials science.

Esterification of this compound

Application Note

Esterification of this compound is a common and fundamental transformation that serves to protect the carboxylic acid functionality or to modulate the physicochemical properties of the molecule, such as solubility and bioavailability. The resulting esters, for instance, methyl 4-fluoro-2-nitrobenzoate, are valuable intermediates in multi-step organic syntheses. The most straightforward method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a water molecule yields the corresponding ester.

Experimental Protocol: Synthesis of Methyl 4-fluoro-2-nitrobenzoate

Materials:

-

This compound

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (e.g., 1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-fluoro-2-nitrobenzoate.

-

Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

| Derivative | Reagents | Solvent | Reaction Time | Temperature | Yield |

| Methyl 4-fluoro-2-nitrobenzoate | This compound, Methanol, H₂SO₄ (cat.) | Methanol | 3 hours | Reflux | ~90% |

Reaction Pathway and Experimental Workflow

Caption: Reaction scheme for the Fischer esterification of this compound.

Caption: Experimental workflow for the synthesis of Methyl 4-fluoro-2-nitrobenzoate.

Amidation of this compound

Application Note

Amidation of this compound to form 4-fluoro-2-nitrobenzamides is a key transformation for introducing nitrogen-containing functionalities. These amides are important precursors for the synthesis of various pharmaceuticals and biologically active compounds. The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of an unreactive ammonium carboxylate salt.[1][2][3] Therefore, a two-step procedure is commonly employed. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).[4][5][6][7][8] The resulting 4-fluoro-2-nitrobenzoyl chloride is then reacted with a primary or secondary amine to yield the desired amide.[9]

Experimental Protocol: Synthesis of 4-Fluoro-2-nitrobenzamide

Part A: Synthesis of 4-Fluoro-2-nitrobenzoyl chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a gas trap

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, place this compound (1.0 equivalent) and an excess of thionyl chloride (e.g., 2-3 equivalents).

-

Reflux: Fit the flask with a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ byproducts. Heat the mixture to reflux (approximately 76°C) for 2-3 hours.[4][5]

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool. Distill off the excess thionyl chloride under reduced pressure. The crude 4-fluoro-2-nitrobenzoyl chloride is typically used in the next step without further purification.

Part B: Synthesis of 4-Fluoro-2-nitrobenzamide

Materials:

-

4-Fluoro-2-nitrobenzoyl chloride (from Part A)

-

Amine (e.g., ammonia, primary or secondary amine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Aqueous work-up solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Beaker or flask for reaction

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the crude 4-fluoro-2-nitrobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane in a flask.

-

Amine Addition: Cool the solution in an ice bath. Slowly add the desired amine (e.g., a solution of ammonia in dioxane or an aqueous solution of the amine) with vigorous stirring. An excess of the amine is often used to neutralize the HCl formed during the reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (if a basic amine was used in excess), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

-

Purification: Purify the crude 4-fluoro-2-nitrobenzamide by recrystallization or column chromatography.

Quantitative Data

| Derivative | Reagents | Solvent | Reaction Time | Temperature | Yield (overall) |

| 4-Fluoro-2-nitrobenzamide | 1. This compound, SOCl₂2. Amine (e.g., Ammonia) | Dichloromethane | 3-5 hours | Reflux, then RT | Good to high |

Reaction Pathway and Experimental Workflow

Caption: Reaction scheme for the amidation of this compound.

Caption: Experimental workflow for the synthesis of 4-Fluoro-2-nitrobenzamide.

Nucleophilic Aromatic Substitution (SNAr)

Application Note